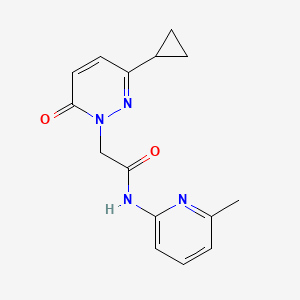
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a complex structure that includes:
- A pyridazinone core , which is known for its role in enzyme inhibition.
- A cyclopropyl group , contributing to the compound's unique pharmacological properties.
- An N-(6-methylpyridin-2-yl)acetamide moiety , which enhances its binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interactions with specific molecular targets. Key aspects of its biological activity include:
Enzyme Inhibition
The compound has been shown to inhibit various enzymes by binding to their active sites. The presence of the pyridazinone core is critical for this activity, as it facilitates interactions with enzyme structures.
Receptor Modulation
Studies suggest that the compound can modulate receptor activity, potentially influencing various biochemical pathways. This modulation may be relevant in therapeutic contexts, particularly in treating diseases such as cancer and inflammatory disorders.
The mechanisms by which this compound exerts its effects involve:
- Competitive inhibition of enzyme activity by occupying the active site.
- Allosteric modulation of receptor sites, altering receptor conformation and function.
Study 1: Enzyme Interaction
A study investigated the interaction between the compound and a specific enzyme involved in metabolic pathways. The results demonstrated that the compound effectively inhibited enzyme activity with an IC50 value of approximately 0.5 µM, indicating strong binding affinity.
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this compound. In vitro assays revealed significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1 to 10 µM depending on the cell type. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide | Lacks methyl group | Reduced enzyme inhibition |
| N-(4-methylpyridin-3-yl)acetamide | Lacks pyridazinone core | Limited pharmacological properties |
| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide | Similar structure | Moderate receptor modulation |
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-3-2-4-13(16-10)17-14(20)9-19-15(21)8-7-12(18-19)11-5-6-11/h2-4,7-8,11H,5-6,9H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPSVJLVNJARFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













